molecular formula C15H14FN5O B2450104 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide CAS No. 2034556-56-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide

Cat. No.: B2450104
CAS No.: 2034556-56-2
M. Wt: 299.309
InChI Key: VOKSBQZUJYTZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide is a synthetic compound that belongs to the class of triazolopyrimidinesThe unique structure of this compound, which includes a triazolopyrimidine moiety, contributes to its biological activity and potential therapeutic benefits .

Mechanism of Action

Target of Action

The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation . This inhibitory action results in the arrest of the cell cycle and can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . By preventing the progression of the cell cycle, this compound can halt the proliferation of cells, particularly cancer cells that often exhibit uncontrolled growth .

Pharmacokinetics

These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its therapeutic effect .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This can lead to a decrease in tumor size and potentially halt the progression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs or substances can impact the compound’s action through potential drug-drug interactions .

Preparation Methods

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-13-6-2-1-5-12(13)14(22)17-7-3-4-11-8-18-15-19-10-20-21(15)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKSBQZUJYTZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.